molecular formula C10H14FN B13050539 1-(5-Fluoro-2-methylphenyl)propan-1-amine

1-(5-Fluoro-2-methylphenyl)propan-1-amine

Cat. No.: B13050539
M. Wt: 167.22 g/mol
InChI Key: DOQFVLMRSNRSIZ-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenyl)propan-1-amine is an organic compound with the molecular formula C10H14FN It is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 2nd position on the phenyl ring, attached to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoro-2-methylphenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine and a reducing agent such as sodium cyanoborohydride.

    Purification: The product is then purified using standard techniques like recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent selection, and catalyst use.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-2-methylphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylpropan-1-amines.

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylphenyl)propan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

  • 1-(4-Fluoro-2-methylphenyl)propan-1-amine
  • 1-(5-Fluoro-3-methylphenyl)propan-1-amine
  • 1-(5-Fluoro-2-ethylphenyl)propan-1-amine

Comparison: 1-(5-Fluoro-2-methylphenyl)propan-1-amine is unique due to the specific positioning of the fluorine and methyl groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest in research and development.

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

1-(5-fluoro-2-methylphenyl)propan-1-amine

InChI

InChI=1S/C10H14FN/c1-3-10(12)9-6-8(11)5-4-7(9)2/h4-6,10H,3,12H2,1-2H3

InChI Key

DOQFVLMRSNRSIZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1)F)C)N

Origin of Product

United States

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